molecular formula C11H13BrN2O B2400723 3-Bromo-5-(pyrrolidin-1-yl)benzamide CAS No. 2091999-63-0

3-Bromo-5-(pyrrolidin-1-yl)benzamide

Cat. No.: B2400723
CAS No.: 2091999-63-0
M. Wt: 269.142
InChI Key: CFZPSLSLDOOWOW-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-1-yl)benzamide is a chemical compound with the CAS Number: 2091999-63-0. It has a molecular weight of 269.14 and its IUPAC name is this compound . .

Scientific Research Applications

Antipsychotic Agent Research

3-Bromo-5-(pyrrolidin-1-yl)benzamide and its related compounds have been studied for their potential as antipsychotic agents. A particular focus has been on their binding affinity for the [3H]spiperone binding site and their inhibition of apomorphine-induced behavioral responses. These compounds, such as FLB 457, are found to be suitable for investigations of dopamine D-2 mediated responses and for receptor binding studies both in vitro and in vivo. They are noted for their high potency and low tendency to induce extrapyramidal side effects, which are common with many antipsychotic medications (Högberg et al., 1990).

Benzamide Derivatives as CCR5 Antagonists

Synthesis of benzamide derivatives, including those related to this compound, has been explored for their potential as non-peptide small molecular antagonists. These compounds are of interest as CCR5 antagonists, which have implications in the treatment of conditions like HIV/AIDS and cancer (Bi, 2015).

Pyrolysis in Tobacco

Research has also explored the pyrolysis of compounds structurally related to this compound in tobacco. This involves understanding the breakdown products and their distribution in the context of tobacco smoking (Gaddamidi et al., 2011).

Neuroleptic Activity

Studies have been conducted on benzamides, including derivatives of this compound, for their neuroleptic activity. These studies explore the relationship between the structure of these compounds and their activity, particularly in relation to their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Anti-Fatigue Effects

Research into benzamide derivatives has also explored their potential anti-fatigue effects. This includes investigating their impact on endurance and physical performance, potentially offering new avenues for addressing fatigue-related conditions (Wu et al., 2014).

Antiprion Activity

A set of benzamide derivatives, related to this compound, has been synthesized and evaluated for their antiprion activity. These studies are critical in the search for therapeutic agents against prion diseases, given the severe and currently untreatable nature of these illnesses (Fiorino et al., 2012).

Histamine-3 Receptor Antagonists

Research into 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, structurally related to this compound, has been conducted for their potential as potent histamine-3 receptor antagonists. This research is significant for the development of treatments for disorders related to neurotransmitter imbalances (Zhou et al., 2012).

Properties

IUPAC Name

3-bromo-5-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-8(11(13)15)6-10(7-9)14-3-1-2-4-14/h5-7H,1-4H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPSLSLDOOWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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